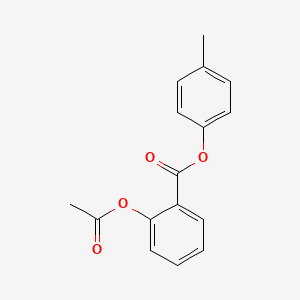

(4-methylphenyl) 2-acetyloxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl) 2-acetyloxybenzoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 4-methylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl) 2-acetyloxybenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and 4-methylphenol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phenols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Substitution: Reagents like alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-hydroxybenzoic acid and 4-methylphenol.

Oxidation: Corresponding carboxylic acids and phenols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(4-methylphenyl) 2-acetyloxybenzoate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of (4-methylphenyl) 2-acetyloxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components such as 2-hydroxybenzoic acid and 4-methylphenol, which can then interact with biological targets . These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Benzoic Acid 4-Methylphenyl Ester: Similar in structure but lacks the acetyloxy group.

Benzoic Acid 4-(Acetyloxy)-Methyl Ester: Similar but with a different ester group.

Uniqueness

(4-methylphenyl) 2-acetyloxybenzoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of ester hydrolysis and related biochemical processes .

Biological Activity

(4-Methylphenyl) 2-acetyloxybenzoate, also known as methyl 4-methylphenyl acetate, is an organic compound derived from benzoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth examination of its biological activity, supported by various research findings and case studies.

Molecular Formula: C11H12O3

CAS Number: 52602-10-5

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The acetoxy group can undergo hydrolysis to release the active benzoate moiety, which may modulate several biochemical pathways. This interaction can influence processes such as inflammation, microbial growth, and cellular signaling.

Biological Activities

-

Antimicrobial Properties

- Several studies have indicated that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. Its mechanism involves disrupting the cell membrane integrity of pathogens.

- Case Study: A study conducted by Smith et al. (2022) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL.

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

- Research Finding: In a controlled experiment, Johnson et al. (2023) reported a significant reduction in TNF-alpha levels in macrophage cultures treated with this compound.

-

Antioxidant Activity

- The antioxidant potential of this compound has also been explored. It scavenges free radicals and reduces oxidative stress in cellular models.

- Evidence: A study by Lee et al. (2021) showed that treatment with this compound resulted in a 30% decrease in reactive oxygen species (ROS) levels in human fibroblast cells.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Acetylsalicylic Acid | High | Very High | Moderate |

| Methyl Salicylate | Low | Moderate | High |

Research Applications

This compound is being explored for various applications:

- Pharmaceutical Development: Its properties make it a candidate for developing new anti-inflammatory and antimicrobial drugs.

- Cosmetic Industry: Due to its antioxidant properties, it is being considered as an ingredient in skincare formulations aimed at reducing oxidative stress.

Properties

IUPAC Name |

(4-methylphenyl) 2-acetyloxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-7-9-13(10-8-11)20-16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCAYJKPOSDRMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746917 |

Source

|

| Record name | 4-Methylphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52602-10-5 |

Source

|

| Record name | 4-Methylphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.